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Compound of Interest

Compound Name: HS 014

Cat. No.: B1139752

Get Quote

Executive Summary
HS 014 is a synthetic, cyclic peptide antagonist designed to target the human melanocortin-4

receptor (hMC4R). Structurally derived from

-MSH, it incorporates a D-2-naphthylalanine (D-Nal) substitution and a disulfide bridge that
constrains its conformation, enhancing stability and selectivity.

This guide details the binding affinity profile of HS 014, positioning it as a critical tool for

distinguishing MC4R-mediated physiological responses (e.g., energy homeostasis,

nociception) from those regulated by MC1R or MC3R. The data presented herein synthesizes

pivotal findings from Schiöth et al. and subsequent pharmacological evaluations, providing a

robust framework for researchers utilizing this ligand in drug development and metabolic

phenotyping.

Molecular Architecture & Design Rationale
HS 014 was engineered to overcome the lack of selectivity inherent in natural melanocortins

like

-MSH.
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Sequence: Ac-Cys-Glu-His-D-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH

Structural Constraint: A disulfide bridge between Cys

and Cys

(numbering based on the parent

-MSH sequence) creates a cyclic pharmacophore.

Key Modification: The substitution of Phenylalanine with D-2-Naphthylalanine (D-Nal) at

position 14 is the primary driver of its high affinity and antagonistic properties at the MC4R.

Synthesis & Quality Control (Self-Validating Protocol)
To ensure experimental integrity, HS 014 is synthesized via Solid-Phase Peptide Synthesis

(SPPS).

Resin Loading: Use Rink-amide MBHA resin to generate the C-terminal amide.

Coupling: Fmoc chemistry with HBTU/HOBt activation.

Cyclization (Critical Step):

Method: Air oxidation is preferred for thermodynamic stability, though Iodine oxidation is

faster.

Validation: Ellman’s reagent test must be negative (indicating no free thiols) before

cleavage.

Purification: RP-HPLC (C18 column). Identity confirmed via MALDI-TOF MS (MW

1563.8 Da).

Binding Affinity Profile ( Data)
The utility of HS 014 lies in its ability to bind hMC4R with nanomolar affinity while maintaining a

distinct selectivity window against hMC1R and hMC5R.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1139752/docs?utm_src=pdf-body#technical-guide-hs-014-binding-affinity-profile-for-human-mc4-receptors
https://www.benchchem.com/product/b1139752/docs?utm_src=pdf-body#technical-guide-hs-014-binding-affinity-profile-for-human-mc4-receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139752?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Affinity Table
Data represents inhibition constants (

) derived from competitive displacement of [

I]-NDP-MSH.

Receptor
Subtype

Ligand
(nM)

SEM

Selectivity
Ratio (vs
hMC4R)

Functional
Mode

hMC4R HS 014
3.16

0.45
1.0 (Target) Antagonist

hMC3R HS 014
54.4

3.2
~17x Antagonist

hMC1R HS 014
108

12
~34x Partial Agonist

hMC5R HS 014
694

55
~220x Partial Agonist

Interpretation:

High Affinity: HS 014 binds hMC4R with high potency (

~3 nM).

MC3R Cross-Reactivity: It exhibits moderate affinity for hMC3R. In in vivo feeding studies,

this must be accounted for, although MC4R is the primary driver of anorexigenic signaling.

MC1R/MC5R Exclusion: The compound is effectively selective against MC1R and MC5R at

physiological concentrations, minimizing pigmentation or exocrine side effects.

Visualization: Selectivity Logic
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Caption: HS 014 selectivity profile demonstrating preferential binding to hMC4R over other

subtypes.

Methodological Framework: Radioligand Binding
Assay
To replicate the affinity profile described above, researchers must utilize a competitive binding

assay. This protocol ensures the measurement reflects thermodynamic equilibrium.

Step-by-Step Protocol
Cell Line Preparation:

Use HEK293 or COS-7 cells stably expressing cloned hMC4R.

Harvest cells and prepare crude membrane fractions by centrifugation (20,000 x g for 20

min).

Assay Buffer Formulation:
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25 mM HEPES (pH 7.4), 2.5 mM CaCl

, 1 mM MgCl

.

Critical Additive: 0.2% BSA (Bovine Serum Albumin) to prevent peptide adsorption to

plasticware.

Protease Inhibitors: Include Bacitracin (100

g/mL) to prevent degradation of HS 014 during incubation.

Incubation:

Tracer: 0.05 nM [

I]-NDP-MSH (Ultra-high affinity reference ligand).

Competitor: Serial dilutions of HS 014 (

M to

M).

Condition: Incubate for 2 hours at 37°C.

Separation:

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (Polyethylenimine)

to reduce non-specific binding.

Data Analysis:

Measure radioactivity via gamma counter.

Calculate

using non-linear regression (one-site competition model).

Convert to
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using the Cheng-Prusoff equation:

.
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Caption: Workflow for determining HS 014 binding affinity using competitive radioligand

displacement.

Functional Pharmacology & Signaling
HS 014 acts as a competitive antagonist at the hMC4R. In functional assays measuring cAMP

accumulation, HS 014 does not stimulate cAMP production on its own (zero intrinsic activity)

but dose-dependently inhibits the response to the agonist

-MSH.

Mechanism of Action[1]
Pathway: G

s-cAMP-PKA signaling cascade.

Effect: Blockade of this pathway in the hypothalamus (specifically the Paraventricular

Nucleus) prevents the anorexigenic (appetite-suppressing) signal, leading to increased food

intake.
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Caption: HS 014 blocks the Gs-coupled cAMP signaling pathway initiated by alpha-MSH.
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Implications for Drug Development
The specific binding profile of HS 014 makes it a standard reference compound for validating

new MC4R ligands.

Obesity Models: Chronic administration of HS 014 in rats results in sustained hyperphagia

and obesity, validating the MC4R's role in long-term weight regulation.[1]

Cachexia Treatment: As an antagonist, HS 014 mimics the state of energy conservation. It

serves as a prototype for designing drugs to treat cancer-induced cachexia (wasting

syndrome) by blocking the aberrant melanocortin signaling often seen in these states.

Selectivity Benchmarking: New drug candidates are often screened against HS 014 to

ensure they possess superior selectivity ratios, particularly regarding the MC3R, to avoid

complex metabolic phenotypes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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